Karacoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

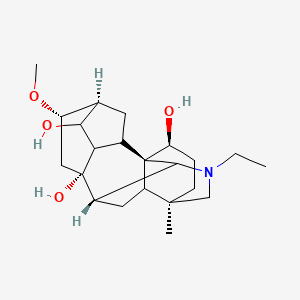

C22H35NO4 |

|---|---|

Peso molecular |

377.5 g/mol |

Nombre IUPAC |

(1S,4S,5S,6S,8S,9S,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |

InChI |

InChI=1S/C22H35NO4/c1-4-23-10-20(2)6-5-16(24)22-12-7-11-14(27-3)9-21(26,17(12)18(11)25)13(19(22)23)8-15(20)22/h11-19,24-26H,4-10H2,1-3H3/t11-,12?,13+,14+,15?,16+,17?,18+,19?,20+,21+,22-/m1/s1 |

Clave InChI |

HKQZUYOVMYOFIT-DAKPKMGASA-N |

SMILES isomérico |

CCN1C[C@@]2(CC[C@@H]([C@@]34C2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6CC4C5[C@H]6O)OC)O)O)C |

SMILES canónico |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Karacoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karacoline, a C20-diterpenoid alkaloid, is a naturally occurring compound predominantly isolated from plants of the Aconitum genus, particularly Aconitum karacolicum. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental methodologies for its isolation and characterization. The document also explores its known biological activities, with a focus on its interaction with the NF-κB signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of the aconitane (B1242193) skeleton. Its chemical identity is defined by the following identifiers and properties:

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₅NO₄ | [1][2] |

| Molecular Weight | 377.52 g/mol | [1][2] |

| IUPAC Name | (1α,14α,16β)-20-Ethyl-16-methoxy-4-methylaconitane-1,8,14-triol | [1] |

| CAS Number | 39089-30-0 | |

| SMILES Notation | CCN1C[C@@]2(C)CC--INVALID-LINK--[C@@]34[C@@H]2C[C@@H]1[C@H]3[C@@]5(O)C--INVALID-LINK--[C@@H]6C[C@H]4[C@@H]56 | |

| Appearance | White solid | |

| Melting Point | 185-186 °C | |

| Density | 1.30±0.1 g/cm³ (Predicted) |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and fully assigned high-resolution 1H and 13C NMR spectrum for this compound is not readily found in the searched literature, typical chemical shifts for related diterpenoid alkaloids provide a reference for its structural confirmation. The complex polycyclic structure results in a highly detailed spectrum with numerous overlapping signals, requiring advanced 2D NMR techniques such as COSY, HSQC, and HMBC for complete assignment.

Expected 1H NMR Features:

-

Aliphatic Protons: A complex region of signals between 1.0 and 4.0 ppm corresponding to the numerous methine, methylene, and methyl groups of the aconitane skeleton.

-

Ethyl Group Protons: A characteristic triplet and quartet pattern for the N-ethyl group.

-

Methoxyl Group Protons: A singlet around 3.3-3.5 ppm.

-

Hydroxyl Protons: Broad singlets that may be exchangeable with D₂O.

Expected 13C NMR Features:

-

A wide range of signals corresponding to the 22 carbon atoms.

-

Signals for the N-ethyl and O-methyl groups.

-

Several signals in the region of 60-90 ppm, indicative of carbons attached to oxygen and nitrogen atoms.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural identification.

-

Electrospray Ionization (ESI-MS): In positive ion mode, this compound typically forms a protonated molecule [M+H]⁺ at m/z 378.3.

-

Fragmentation Pattern: Diterpenoid alkaloids exhibit characteristic fragmentation patterns involving the loss of water (H₂O), carbon monoxide (CO), methanol (B129727) (CH₃OH), and cleavage of the ester groups, if present. The fragmentation of the polycyclic core can also provide valuable structural information. While a detailed fragmentation analysis for this compound is not available in the provided search results, the general fragmentation behavior of aconitine-type alkaloids serves as a guide.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2930, ~2870 | C-H (aliphatic) | Stretching |

| ~1450, ~1380 | C-H (aliphatic) | Bending |

| ~1100 | C-O | Stretching |

Experimental Protocols

Isolation and Purification of this compound from Aconitum karacolicum

While a specific, detailed protocol for the isolation of this compound was not found, a general procedure for the extraction of diterpenoid alkaloids from Aconitum species can be outlined as follows. This protocol is based on methods used for similar compounds from the same genus.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Aconitum karacolicum are extracted with a suitable organic solvent, typically methanol or ethanol, using methods like maceration or Soxhlet extraction.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is dissolved in an acidic solution (e.g., 5% HCl), washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral compounds, and then the aqueous layer is basified (e.g., with NaOH or NH₄OH) to precipitate the alkaloids. The alkaloids are then extracted into an organic solvent.

-

Chromatographic Purification: The enriched alkaloid fraction is further purified using a combination of chromatographic techniques.

-

Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or alumina (B75360) column with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-hexane.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

UPLC-MS/MS Method for Quantification

A validated UPLC-MS/MS method has been developed for the quantification of this compound in biological matrices.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: m/z 378.3 → specific daughter ions (to be determined based on fragmentation studies).

Caption: Workflow for UPLC-MS/MS quantification of this compound.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit biological activities, notably its role in reducing the degradation of the extracellular matrix (ECM) in intervertebral disc degeneration by modulating the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that can induce the degradation of the ECM by activating the NF-κB pathway. This compound has been shown to counteract the effects of TNF-α. The proposed mechanism involves the inhibition of the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of matrix metalloproteinases (MMPs), such as MMP-14, which are responsible for degrading ECM components like collagen II and aggrecan.

Caption: this compound's inhibitory effect on the NF-κB pathway.

Experimental Protocols for Biological Assays

Cell Viability Assay (CCK-8):

-

Seed nucleus pulposus cells in a 96-well plate.

-

Treat cells with varying concentrations of this compound for 24 hours.

-

Add CCK-8 solution to each well and incubate for 2 hours.

-

Measure the absorbance at 450 nm to determine cell viability.

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Culture nucleus pulposus cells with or without TNF-α and in the presence of different concentrations of this compound.

-

Collect the cell culture supernatant.

-

Use commercial ELISA kits to quantify the levels of MMP-14, collagen II, and aggrecan in the supernatant according to the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from treated and untreated nucleus pulposus cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using specific primers for MMP-14, COL2A1 (collagen II), and ACAN (aggrecan) to measure their mRNA expression levels.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound, supported by available physicochemical and spectroscopic data. While comprehensive high-resolution NMR data remains to be fully published, the provided information, along with general characteristics of diterpenoid alkaloids, offers a solid foundation for its identification and characterization. The detailed experimental protocols for isolation, quantification, and biological evaluation will be of significant value to researchers. The elucidation of its role in modulating the NF-κB signaling pathway highlights its potential as a lead compound for the development of novel therapeutics, particularly for inflammatory and degenerative diseases. Further research is warranted to fully explore the pharmacological profile and therapeutic applications of this complex natural product.

References

- 1. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Karacoline from Aconitum kusnezoffii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation of the diterpenoid alkaloid Karacoline from the roots of Aconitum kusnezoffii. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and the relevant biological signaling pathway.

Introduction

Aconitum kusnezoffii, a member of the Ranunculaceae family, is a perennial herb with a long history of use in traditional medicine. Its roots are a rich source of various diterpenoid alkaloids, including the biologically active compound this compound.[1] this compound has garnered significant interest within the scientific community for its potential therapeutic applications, notably its inhibitory effects on the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses.[2] This guide details the essential procedures for the extraction, separation, and characterization of this compound for research and drug development purposes.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

Table 1: Extraction Yield of Total Alkaloids from Aconitum kusnezoffii

| Plant Material | Extraction Method | Solvent | Yield of Total Alkaloids | Reference |

| Dried roots of Aconitum kusnezoffii | Maceration and Ultrasonic Extraction | 70% Methanol (B129727) | Not explicitly stated for this compound, but a general yield of 3.8 g of total alkaloids from 10 g of powdered root has been reported. | [3] |

| Dried roots of Aconitum coreanum | Heat Reflux Extraction | 95% Ethanol (B145695) with HCl | 0.93% | [3] |

Table 2: Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Molecular Weight | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Fragmentation Ion (m/z) | Analytical Method | Reference |

| This compound | C₂₁H₃₅NO₄ | 377.51 | 378.5 | 360.6 | UPLC-MS/MS | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of this compound.

Extraction of Total Alkaloids

This protocol is a representative method based on established procedures for extracting alkaloids from Aconitum species.

-

Plant Material Preparation: Air-dry the roots of Aconitum kusnezoffii and grind them into a coarse powder (approximately 60 mesh).

-

Maceration and Ultrasonic Extraction:

-

Soak 100 g of the powdered plant material in 500 mL of 70% methanol for 1 hour.

-

Perform ultrasonic extraction for 30 minutes at 40 kHz and 250 W.

-

Filter the extract and repeat the ultrasonic extraction on the residue two more times with 300 mL of 70% methanol each.

-

Combine all the filtrates.

-

-

Acid-Base Extraction:

-

Evaporate the combined methanol extract under reduced pressure to obtain a concentrated residue.

-

Dissolve the residue in 250 mL of water and adjust the pH to 1-2 with dilute hydrochloric acid.

-

Extract the acidic solution with an equal volume of dichloromethane (B109758) three times to remove non-alkaloidal components. Discard the organic layer.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) water.

-

Extract the alkaline solution with an equal volume of dichloromethane three times.

-

Combine the dichloromethane extracts, which now contain the total alkaloids.

-

-

Drying and Concentration: Dry the combined dichloromethane extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Chromatographic Separation and Purification of this compound

The following is a general procedure for the isolation of this compound from the crude alkaloid extract using column chromatography. The specific conditions may require optimization.

-

Macroporous Resin Chromatography (Optional Pre-purification):

-

Dissolve the crude alkaloid extract in an appropriate solvent and apply it to a pre-treated macroporous resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the alkaloids with a gradient of ethanol in water.

-

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., a mixture of cyclohexane (B81311) and ethyl acetate).

-

Dissolve the pre-purified alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethanol or methanol in a cyclohexane-ethyl acetate (B1210297) mixture.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing this compound (identified by TLC comparison with a standard, if available).

-

Further purify the pooled fractions using a C18 reverse-phase preparative HPLC column.

-

Use a mobile phase consisting of a gradient of acetonitrile (B52724) in water or methanol in water, often with a modifier like formic acid or triethylamine (B128534) to improve peak shape.

-

Monitor the elution with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

-

Analyze the sample using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Acquire the full scan mass spectrum and the product ion spectrum to confirm the molecular weight and fragmentation pattern of this compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The resulting spectra will be used to elucidate and confirm the chemical structure of this compound.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Aconitum kusnezoffii.

Caption: Workflow for this compound Isolation and Analysis.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway. The following diagram provides a simplified representation of the canonical NF-κB pathway, indicating the potential point of inhibition by this compound.

Caption: this compound's Inhibition of the NF-κB Pathway.

References

Biosynthesis pathway of Karacoline in plants

An In-Depth Technical Guide on the Biosynthesis Pathway of Karacoline in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a C20-diterpenoid alkaloid of the atisine (B3415921) class, predominantly found in plants of the Aconitum genus, such as Aconitum karacolicum and Aconitum kusnezoffii Reichb[1][2]. These alkaloids are known for their complex structures and significant pharmacological activities, which also contribute to the toxicity of Aconitum species[2]. Despite their long history in traditional medicine and potential for modern drug development, the intricate biosynthetic pathways of these compounds are only beginning to be unraveled[3][4]. The structural complexity of diterpenoid alkaloids makes their total chemical synthesis challenging, highlighting the importance of understanding their biosynthesis for potential production in heterologous systems. This guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, focusing on the initial enzymatic steps that form the core atisine skeleton. The information is primarily based on studies of related diterpenoid alkaloids in Aconitum and Delphinium species, which lay the foundation for understanding this compound formation.

The Biosynthetic Pathway of the Atisine Skeleton

The biosynthesis of this compound, like other diterpenoid alkaloids, originates from the general isoprenoid pathway. The initial steps involve the formation of a diterpene scaffold, which is subsequently modified through oxidation and nitrogen incorporation to form the characteristic alkaloid structure. The early stages of the pathway leading to the atisinium intermediate, a potential precursor to more complex alkaloids like this compound, have been elucidated in Aconitum plicatum and Delphinium grandiflorum.

The proposed pathway begins with geranylgeranyl diphosphate (B83284) (GGPP), the universal precursor for diterpenes, which is produced via the methylerythritol 4-phosphate (MEP) pathway in plastids. The key steps are as follows:

-

Cyclization of GGPP: The pathway initiates with the cyclization of GGPP. This two-step process is catalyzed by a pair of terpene synthases (TPS).

-

First, a class II TPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form an ent-copalyl diphosphate (ent-CPP) intermediate.

-

Next, a class I TPS, an ent-atiserene synthase, converts ent-CPP into the tricyclic diterpene scaffold, ent-atiserene. This scaffold forms the foundational ring pattern for atisine-type alkaloids.

-

-

Oxidation of the Diterpene Scaffold: Following the formation of the ent-atiserene skeleton, a series of oxidative modifications occur, catalyzed by cytochrome P450 monooxygenases (CYPs).

-

ent-atiserene is oxidized to form ent-atiserene-19-al. This reaction is catalyzed by a CYP701A subfamily member, tentatively identified as an ent-atiserene oxidase.

-

Further oxidation likely occurs to prepare the molecule for the subsequent nitrogen incorporation step.

-

-

Nitrogen Incorporation and Ring Formation: A crucial step in alkaloid biosynthesis is the incorporation of a nitrogen atom.

-

Studies have shown that ethanolamine (B43304) is the preferred nitrogen source for the majority of detected diterpenoid alkaloids in Aconitum.

-

A reductase enzyme, with little homology to other known enzymes, catalyzes a key reaction that supports the formation of atisinium, a bioactive diterpenoid alkaloid and a plausible intermediate in the biosynthesis of more complex alkaloids. This step involves the reductive amination of an aldehyde intermediate with ethanolamine, followed by cyclization to form the characteristic piperidine (B6355638) ring of the atisine skeleton.

-

The atisine skeleton, once formed, is believed to undergo a series of further modifications, including oxidations, acylations, and methylations, to produce the vast diversity of Aconitum diterpenoid alkaloids, including this compound. However, the specific enzymes and intermediates in these late-stage modifications leading from the atisine core to this compound remain largely uncharacterized.

Caption: Proposed biosynthetic pathway for this compound, starting from GGPP.

Quantitative Data

Currently, detailed quantitative data such as enzyme kinetic parameters (Kcat, Km), absolute metabolite concentrations, or precise gene expression levels for the this compound biosynthetic pathway are not extensively available in the public domain. Research has focused on identifying the genes and enzymes involved and elucidating the general sequence of reactions. The data presented in foundational studies are primarily qualitative or semi-quantitative, focusing on the identification of products and the confirmation of enzyme function.

| Finding | Organism(s) Studied | Key Observation | Reference |

| Enzyme Identification | Delphinium grandiflorum, Aconitum plicatum | Six enzymes identified for the entry steps: two terpene synthases, three cytochromes P450, and one reductase. | , |

| Substrate Preference | Aconitum plicatum | Isotopic labeling demonstrates a preference for ethanolamine over ethylamine (B1201723) as the nitrogen source for the reductase enzyme. | , |

| Tissue-Specific Accumulation | Aconitum and Delphinium genera | Diterpenoid alkaloids primarily accumulate in root tissues, correlating with the expression of biosynthetic genes. |

The lack of comprehensive quantitative data represents a significant knowledge gap and a key area for future research. Such data will be crucial for metabolic engineering efforts aimed at enhancing the production of this compound or other valuable diterpenoid alkaloids.

Experimental Protocols

The elucidation of the diterpenoid alkaloid pathway has relied on a combination of modern molecular biology and analytical chemistry techniques. The following protocols are representative of the key experiments cited in the literature.

Gene Identification via Transcriptome Analysis

-

Objective: To identify candidate genes for the biosynthetic pathway.

-

Methodology:

-

RNA Sequencing: Total RNA is extracted from different plant tissues (e.g., roots, where alkaloids accumulate, and leaves, where they do not) of an Aconitum species.

-

Transcriptome Assembly: High-throughput sequencing reads are assembled de novo to create a comprehensive transcriptome for the organism.

-

Comparative Transcriptomics: Gene expression levels are compared between the high-alkaloid (root) and low-alkaloid (leaf) tissues. Genes showing significantly higher expression in the roots are considered strong candidates.

-

Co-expression Analysis: The expression patterns of candidate genes are analyzed across different conditions or tissues. Genes involved in the same pathway often exhibit correlated expression patterns. Candidate terpene synthases, CYPs, and other enzyme-class genes are prioritized based on these analyses.

-

Functional Characterization of Enzymes via Heterologous Expression

-

Objective: To determine the specific function of candidate genes.

-

Methodology:

-

Gene Cloning: Candidate genes identified from transcriptome analysis are cloned into suitable expression vectors.

-

Heterologous Expression: The gene constructs are transiently expressed in a host system, typically Nicotiana benthamiana leaves, via Agrobacterium tumefaciens-mediated infiltration. For multi-step parts of the pathway, several genes are co-expressed in the same tissue.

-

Substrate Feeding (for CYPs/Reductases): For characterizing modifying enzymes, the product of the previous enzymatic step (e.g., ent-atiserene for CYPs) is co-infiltrated or the host's endogenous precursors are utilized.

-

Metabolite Extraction: After a period of incubation (e.g., 5-7 days), metabolites are extracted from the leaf tissue using an appropriate organic solvent like ethyl acetate (B1210297) or hexane.

-

Product Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times to authentic standards or published data.

-

Isotopic Labeling Studies

-

Objective: To confirm substrate-product relationships and identify precursors.

-

Methodology:

-

Substrate Preparation: Isotopically labeled substrates (e.g., ¹³C- or ¹⁵N-labeled ethanolamine) are synthesized or procured.

-

Infiltration: The labeled substrate is infiltrated into N. benthamiana leaves that are co-expressing the relevant biosynthetic enzymes (e.g., the reductase and preceding pathway enzymes).

-

Metabolite Extraction and Analysis: Metabolites are extracted and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Confirmation: The incorporation of the isotopic label into the final product is confirmed by observing the expected mass shift in the product's mass spectrum, thereby verifying the substrate's role in the pathway.

-

Caption: A typical experimental workflow for pathway elucidation.

Conclusion and Future Outlook

The biosynthesis of this compound is a complex process rooted in the broader pathway of diterpenoid alkaloid formation. While significant progress has been made in identifying the initial enzymes that construct the foundational atisine skeleton, the late-stage tailoring enzymes that convert this intermediate into the final this compound structure remain to be discovered. Future research should focus on:

-

Identifying Late-Stage Enzymes: Utilizing the established transcriptomics and functional characterization workflows to identify the specific oxidases, acyltransferases, and methyltransferases responsible for the final structural modifications.

-

Quantitative Pathway Analysis: Generating detailed kinetic data for the known enzymes and quantifying metabolite fluxes to understand pathway bottlenecks and regulatory control points.

-

Metabolic Engineering: Leveraging the identified genes to reconstruct the this compound pathway in microbial or plant chassis systems, which could provide a sustainable source for this and other related alkaloids for pharmacological research and development.

The continued elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also unlock the potential for biotechnological production of valuable medicinal compounds.

References

- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Karacoline

An In-depth Technical Guide to the Physical and Chemical Properties of Karacoline (B108831)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a diterpenoid alkaloid. The information is compiled from various scientific sources to support research, drug discovery, and development activities. This document includes key physicochemical data, detailed experimental protocols, and a description of its biological activity, including its role in the NF-κB signaling pathway.

Physicochemical Properties of this compound

This compound is a complex diterpenoid alkaloid with a polycyclic structure.[1] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Melting Point | 185-186 °C (from acetone) | [1][3] |

| Boiling Point (Predicted) | 540.2 ± 50.0 °C | [3] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | |

| pKa (Predicted) | 13.80 ± 0.70 |

Table 2: Molecular and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₅NO₄ | |

| Molecular Weight | 377.52 g/mol | |

| InChI Key | HKQZUYOVMYOFIT-ZPHHXVHGSA-N | |

| SMILES | O[C@@H]1C23C4C([C@]5(O)[C@]6([H])[C@@]3([H])C--INVALID-LINK--C5">C@@([H])[C@@H]6O)C[C@]2([H])--INVALID-LINK--(C)CC1 | |

| CAS Number | 39089-30-0 |

Table 3: Solubility Data

| Solvent System | Solubility | Source |

| DMSO | ≥ 25 mg/mL (66.22 mM) (Requires ultrasonic treatment) | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.62 mM) | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.62 mM) | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.62 mM) |

Experimental Protocols

This section details the methodologies for the isolation, purification, and preparation of this compound solutions.

Isolation and Purification of this compound

This compound is naturally found in plant species such as Aconitum karacolicum and Aconitum kusnezoffii. The isolation and purification process from these plant sources is a multi-step procedure.

Methodology:

-

Collection and Preparation of Plant Material: The plant material (e.g., roots) is collected, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted with an organic solvent, typically methanol (B129727) or ethanol, to produce a crude extract containing a mixture of alkaloids and other plant constituents.

-

Purification: The purification of this compound from the crude extract is challenging due to the presence of other structurally similar alkaloids and involves multiple chromatographic steps.

Caption: Workflow for the Isolation and Purification of this compound.

Preparation of Stock and Working Solutions

For in vitro and in vivo studies, specific solvent systems are required to achieve the desired concentration of this compound.

Protocol 1: High Concentration Stock Solution

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: Dissolve this compound in DMSO to a concentration of 25 mg/mL (66.22 mM). Ultrasonic treatment is necessary to aid dissolution. Due to the hygroscopic nature of DMSO, it is recommended to use a newly opened container.

Protocol 2: In Vivo Formulation 1

-

Solvents: DMSO, PEG300, Tween-80, Saline.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of Saline to reach the final volume of 1 mL.

-

This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Protocol 3: In Vivo Formulation 2

-

Solvents: DMSO, SBE-β-CD in Saline.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Add the DMSO stock solution to a solution of 20% SBE-β-CD in Saline to achieve the desired final concentration. The final solvent ratio is 10% DMSO and 90% (20% SBE-β-CD in Saline).

-

Protocol 4: In Vivo Formulation 3

-

Solvents: DMSO, Corn Oil.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Add the DMSO stock solution to corn oil to achieve the desired final concentration. The final solvent ratio is 10% DMSO and 90% Corn Oil.

-

Storage of Solutions:

-

Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

-

It is important to protect the solutions from light.

Biological Activity and Signaling Pathway

This compound has been identified as a potential therapeutic agent for intervertebral disc degeneration (IDD). Its mechanism of action involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Mechanism of Action in Intervertebral Disc Degeneration

Intervertebral disc degeneration is characterized by the degradation of the extracellular matrix (ECM). Tumor necrosis factor-alpha (TNF-α) is a key inflammatory cytokine that promotes this degradation.

The therapeutic effect of this compound is mediated through the following steps:

-

Inhibition of NF-κB Pathway: this compound inhibits the NF-κB signaling pathway, which is activated by TNF-α.

-

Reduction of MMP-14 Expression: By inhibiting the NF-κB pathway, this compound reduces the expression of matrix metalloproteinase-14 (MMP-14), an enzyme responsible for degrading components of the ECM.

-

Increased Collagen II and Aggrecan Expression: The inhibition of ECM degradation leads to an increase in the expression of collagen II and aggrecan, which are essential components for maintaining the integrity of the intervertebral disc.

Studies have shown that this compound, at concentrations of 1.25 µM and 12.88 µM, can antagonize the apoptotic effects of TNF-α on rat nucleus pulposus cells and inhibit the degradation of the extracellular matrix.

Caption: this compound's Mechanism of Action in IDD via the NF-κB Pathway.

Other Reported Biological Activities

In addition to its effects on intervertebral disc degeneration, this compound has demonstrated other biological activities:

-

Anti-tumor Activity: this compound and other C19-diterpenoid alkaloids have shown moderate anti-tumor activities against human non-small-cell lung cancer cell lines (A549 and H460), with IC50 values ranging from 7.97 to 28.42 μM.

-

Feeding Deterrent Activity: this compound exhibited feeding deterrent activity against Tribolium castaneum adults with an EC₅₀ value of 395.3 ppm.

Toxicology

Diterpenoid alkaloids, the class of compounds to which this compound belongs, are known to be highly toxic. While this compound has shown therapeutic potential, its potential toxicity is a significant consideration. Improper use of plants containing these alkaloids can lead to poisoning. A high concentration of this compound has been shown to be cytotoxic to nucleus pulposus cells. Further research is needed to fully characterize the toxicological profile of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karacoline, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, has demonstrated a range of biological activities. This technical guide provides an in-depth overview of the primary molecular targets of this compound, with a focus on its mechanism of action in the context of intervertebral disc degeneration (IDD). The information presented herein is intended to support further research and drug development efforts.

Core Molecular Interactions

Network pharmacology studies, subsequently validated by in vitro experiments, have identified key molecular targets of this compound involved in the modulation of the extracellular matrix (ECM).[1][2] These targets are central to the pathogenesis of IDD.

The primary molecular targets of this compound are:

-

Matrix Metalloproteinase-14 (MMP-14): this compound reduces the expression of this enzyme, which is implicated in the degradation of the ECM.[2]

-

Collagen II: this compound increases the expression of this essential structural component of the intervertebral disc.[1][2]

-

Aggrecan: This proteoglycan, crucial for the hydration and compressive resistance of the intervertebral disc, is also upregulated by this compound.

The therapeutic effects of this compound on these targets are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line/Model | IC50 Value (µM) | Reference |

| Rat Nucleus Pulposus Cells | 6.444 | |

| Human Non-small-cell Lung Cancer (A549 & H460) | 7.97 - 28.42 |

Table 2: Effective Concentrations of this compound in In Vitro IDD Model

| Cell Model | Treatment | This compound Concentration (µM) | Observed Effect | Reference |

| TNF-α-induced Rat Nucleus Pulposus Cells | This compound | 1.25 | Significant reversal of degenerative effects | |

| TNF-α-induced Rat Nucleus Pulposus Cells | This compound | 12.88 | Significant reversal of degenerative effects |

Signaling Pathway

The mechanism of action of this compound in mitigating ECM degradation in IDD involves the modulation of the NF-κB signaling pathway. The following diagram illustrates this pathway.

Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.

Experimental Protocols

The following outlines the key experimental methodology used to elucidate the molecular targets of this compound in the context of IDD.

In Vitro Model of Intervertebral Disc Degeneration

-

Cell Culture: Rat nucleus pulposus cells are isolated and cultured.

-

Induction of Degeneration: To mimic the degenerative conditions of IDD, the cultured nucleus pulposus cells are treated with Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 100 ng/mL.

-

This compound Treatment: Following the induction of degeneration, the cells are treated with varying concentrations of this compound, typically 1.25 µM and 12.88 µM. A control group with no this compound treatment is also maintained.

-

Analysis of Gene and Protein Expression: The expression levels of MMP-14, collagen II, and aggrecan are quantified using techniques such as quantitative real-time PCR (qRT-PCR) for gene expression and Western blotting or ELISA for protein expression.

-

Assessment of NF-κB Pathway Activation: The activation of the NF-κB pathway is assessed by measuring the levels of key pathway components, such as phosphorylated IκBα and the nuclear translocation of p65, typically via Western blotting.

Workflow Diagram

Caption: Experimental workflow for evaluating this compound's effects.

Conclusion

The primary molecular targets of this compound in the context of intervertebral disc degeneration are MMP-14, collagen II, and aggrecan. Its mechanism of action is centered on the inhibition of the NF-κB signaling pathway. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies could focus on elucidating the precise binding interactions of this compound with components of the NF-κB pathway and on evaluating its efficacy and safety in in vivo models.

References

Karacoline's Modulation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between Karacoline, a diterpenoid alkaloid, and the nuclear factor-kappa B (NF-κB) signaling pathway. It has been demonstrated that this compound exerts inhibitory effects on this critical inflammatory pathway, suggesting its potential as a therapeutic agent for inflammatory and degenerative diseases. This document synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from key studies, and provides detailed experimental protocols for researchers seeking to investigate this compound further. All signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate comprehension.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, autoimmune disorders, and various types of cancer.[1][3]

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1).[4] In an unstimulated state, NF-κB dimers, most commonly a heterodimer of p65 (RelA) and p50, are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being a key regulator. Upon stimulation, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby activating the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes involved in tissue degradation, such as matrix metalloproteinases (MMPs).

This compound: An Inhibitor of the NF-κB Signaling Pathway

This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum kusnezoffii Reichb. While historically recognized for its analgesic properties, recent research has highlighted its potential as a modulator of inflammatory pathways. Specifically, studies have demonstrated that this compound can effectively inhibit the NF-κB signaling cascade, thereby mitigating the downstream inflammatory response.

Mechanism of Action

Research indicates that this compound exerts its inhibitory effect on the NF-κB pathway by interfering with key activation steps induced by inflammatory stimuli like TNF-α. The primary mechanism identified is the suppression of p65 acetylation, a critical post-translational modification for NF-κB activation. By reducing the levels of acetylated-p65, this compound effectively curtails the transcriptional activity of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory and matrix-degrading genes.

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention by this compound.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on the NF-κB pathway and its downstream targets have been quantified in studies using rat nucleus pulposus cells stimulated with TNF-α. The following tables summarize the key quantitative findings.

Table 1: Cytotoxicity of this compound

| Parameter | Value | Cell Type | Assay |

| IC50 | 6.444 µM | Rat Nucleus Pulposus Cells | CCK-8 Assay |

| Maximum Non-Cytotoxic Dose | 1.25 µM | Rat Nucleus Pulposus Cells | CCK-8 Assay |

Table 2: Effect of this compound on Gene Expression in TNF-α-Stimulated Cells

| Gene | Treatment | Concentration of this compound | Fold Change vs. TNF-α alone |

| MMP-14 | TNF-α (100 ng/mL) | 1.25 µM | Decreased (P < 0.05) |

| MMP-14 | TNF-α (100 ng/mL) | 12.88 µM | Decreased (P < 0.05) |

| Collagen II | TNF-α (100 ng/mL) | 1.25 µM | Increased (P < 0.05) |

| Collagen II | TNF-α (100 ng/mL) | 12.88 µM | Increased (P < 0.05) |

| Aggrecan | TNF-α (100 ng/mL) | 1.25 µM | Increased (P < 0.05) |

Table 3: Effect of this compound on Protein Levels in TNF-α-Stimulated Cells

| Protein | Treatment | Concentration of this compound | Effect on Protein Level |

| Acetylated-p65 | TNF-α (100 ng/mL) | 1.25 µM | Decreased |

| Acetylated-p65 | TNF-α (100 ng/mL) | 12.88 µM | Decreased |

| MMP-14 | TNF-α (100 ng/mL) | 1.25 µM | Decreased (P < 0.05) |

| Collagen II | TNF-α (100 ng/mL) | 1.25 µM | Increased |

| Aggrecan | TNF-α (100 ng/mL) | 1.25 µM | Increased |

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway.

Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxicity of this compound and to establish a non-toxic working concentration for subsequent experiments.

Materials:

-

Rat Nucleus Pulposus Cells

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell adherence.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for 24-48 hours.

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as acetylated-p65, MMP-14, Collagen II, and Aggrecan.

Materials:

-

Treated cell samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetylated-p65, anti-MMP-14, anti-Collagen II, anti-Aggrecan, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL detection reagent and visualize bands using a chemiluminescence imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted proteins like MMP-14, Collagen II, and Aggrecan in the cell culture supernatant.

Materials:

-

Cell culture supernatants

-

ELISA kits for Rat MMP-14, Collagen II, and Aggrecan

-

96-well ELISA plates

-

Wash buffer

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare standards and samples according to the ELISA kit manufacturer's instructions.

-

Add standards and samples to the pre-coated ELISA plate.

-

Incubate as per the kit protocol.

-

Wash the plate multiple times with wash buffer.

-

Add the detection antibody and incubate.

-

Wash the plate.

-

Add the HRP-conjugated secondary antibody/reagent and incubate.

-

Wash the plate.

-

Add TMB substrate and incubate in the dark.

-

Add stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm.

-

Generate a standard curve and calculate the concentration of the target protein in the samples.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to quantify the mRNA expression levels of target genes, including MMP-14, Collagen II, and Aggrecan.

Materials:

-

Treated cell samples

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Primers for target genes and a reference gene (e.g., GAPDH)

-

RT-qPCR instrument

Procedure:

-

Extract total RNA from cell samples.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up qPCR reactions with SYBR Green master mix, primers, and cDNA.

-

Run the qPCR program on an RT-qPCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the reference gene.

Conclusion

This compound has emerged as a promising natural compound with the ability to modulate the NF-κB signaling pathway. Its mechanism of action, centered on the inhibition of p65 acetylation, provides a clear rationale for its anti-inflammatory and tissue-protective effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies should aim to further elucidate the precise molecular interactions of this compound within the NF-κB pathway and to evaluate its efficacy and safety in preclinical and clinical settings for the treatment of NF-κB-driven diseases.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. worthe-it.co.za [worthe-it.co.za]

- 3. Peptides of type II collagen can induce the cleavage of type II collagen and aggrecan in articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypo-phosphorylation leads to nuclear retention of NF-κB p65 due to impaired IκBα gene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicological Profile of Karacoline: A Technical Guide for Researchers

Disclaimer: The following document summarizes the currently available toxicological information on Karacoline. It is critical to note that comprehensive toxicological data for this compound is largely unavailable in publicly accessible scientific literature. The information presented herein is primarily derived from a single study investigating its therapeutic potential and is supplemented with general knowledge of related alkaloids. This guide is intended for research and drug development professionals and underscores the significant need for further investigation into the safety profile of this compound.

Introduction

This compound is a diterpene alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb.[1]. Alkaloids from Aconitum species, commonly known as aconites, have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties[2]. However, they are also notoriously toxic, with a narrow therapeutic window, primarily due to the presence of highly potent cardiotoxic and neurotoxic diester diterpene alkaloids like aconitine[3][4].

This compound, in contrast, is a de-esterified diterpenoid alkaloid, which is a class of compounds generally considered to be non-toxic or significantly less toxic than their diester counterparts[5]. Despite this classification, the potential toxicity of this compound has been cited as a reason for the limited research into its therapeutic applications[1][6]. This document aims to collate and present the existing toxicological data on this compound to guide future research and development.

In Vitro Toxicity

The majority of the available toxicological data for this compound is derived from in vitro cytotoxicity studies.

Cytotoxicity Data

A study by Zhou et al. (2020) investigated the effects of this compound on rat nucleus pulposus cells in the context of intervertebral disc degeneration. The study determined the half-maximal inhibitory concentration (IC50) of this compound in these cells.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Rat Nucleus Pulposus Cells | CCK8 | 6.444 | [7] |

The same study also identified a non-cytotoxic concentration, which was used to investigate the compound's therapeutic effects.

| Cell Line | Assay Type | Maximum Non-Cytotoxic Dose (µM) | Reference |

| Rat Nucleus Pulposus Cells | CCK8 | 1.25 | [7] |

Experimental Protocol: Cell Viability Assay (CCK8)

The following protocol is based on the methodology described by Zhou et al. (2020)[7][8].

Objective: To determine the cytotoxicity of this compound on rat nucleus pulposus cells.

Materials:

-

Rat Nucleus Pulposus Cells

-

Complete medium (90% RPMI 1640 medium and 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK8)

-

Microplate reader

Procedure:

-

Seed rat nucleus pulposus cells into a 96-well plate at a specified density in complete medium and incubate until cells adhere.

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

-

Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

After the incubation period, add CCK8 solution to each well according to the manufacturer's instructions.

-

Incubate the plate for a further 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control group and determine the IC50 value.

Caption: Workflow for determining the cytotoxicity of this compound using a CCK8 assay.

Genotoxicity, Acute, and Chronic Toxicity

There is currently no available data on the genotoxicity, acute toxicity (e.g., LD50), or chronic toxicity of this compound from published studies. The toxicity of Aconitum alkaloids is generally attributed to their action on voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity[3][9]. While this compound is a de-esterified diterpenoid alkaloid and presumed to be less toxic, its potential to induce these or other toxic effects has not been systematically evaluated.

Effects on Organ Systems

Specific studies on the effects of this compound on major organ systems are absent. The general toxicity profile of Aconitum alkaloids suggests that the primary target organs are the heart and the central nervous system[9]. However, without specific data for this compound, any discussion on its organ-specific toxicity remains speculative.

Mechanism of Action and Signaling Pathways

The study by Zhou et al. (2020) provides evidence that this compound interacts with the Nuclear Factor-kappa B (NF-κB) signaling pathway[1].

Inhibition of the NF-κB Signaling Pathway

In the context of intervertebral disc degeneration, Tumor Necrosis Factor-alpha (TNF-α) is a key inflammatory cytokine that activates the NF-κB pathway, leading to the expression of matrix metalloproteinases (MMPs) that degrade the extracellular matrix. The study demonstrated that this compound could inhibit the TNF-α-induced activation of the NF-κB pathway in rat nucleus pulposus cells. This inhibition resulted in a downstream reduction of MMP-14 expression[1].

Caption: this compound's inhibitory effect on the TNF-α-induced NF-κB signaling pathway.

Conclusion and Future Directions

The current toxicological profile of this compound is incomplete. The available data is limited to in vitro cytotoxicity in a single cell type. While its chemical classification as a de-esterified diterpenoid alkaloid suggests lower toxicity compared to other Aconitum alkaloids, this cannot be assumed without empirical evidence.

To establish a comprehensive safety profile for this compound and support its potential development as a therapeutic agent, the following studies are essential:

-

Acute Toxicity Studies: Determination of LD50 values through various routes of administration in animal models.

-

Sub-chronic and Chronic Toxicity Studies: Evaluation of the effects of repeated dosing on animal models, including hematology, clinical chemistry, and histopathology of major organs.

-

Genotoxicity Assays: A battery of tests, including the Ames test, chromosome aberration test, and micronucleus test, to assess the mutagenic and clastogenic potential of this compound.

-

Safety Pharmacology Studies: Investigation of the effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

A thorough understanding of the toxicological profile of this compound is a prerequisite for any further clinical development. The information presented in this guide highlights the significant knowledge gaps and provides a framework for the necessary future investigations.

References

- 1. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 2. A review on phytochemistry, pharmacology and toxicology studies of Aconitum [pubmed.ncbi.nlm.nih.gov]

- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound, identified by network pharmacology, reduces degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Karacoline (CAS No. 39089-30-0)

This technical guide provides a comprehensive overview of this compound (CAS No. 39089-30-0), a diterpenoid alkaloid with significant therapeutic potential. This document consolidates key information on its chemical properties, biological activity, mechanism of action, and experimental data, presented in a structured format to support research and development efforts.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum kusnezoffii and Aconitum episcopale.[1][2][3] Its rigid, polycyclic structure with multiple stereocenters is fundamental to its specific biological activities.[1]

| Property | Value | Reference |

| CAS Number | 39089-30-0 | [1] |

| Molecular Formula | C₂₂H₃₅NO₄ | |

| Molecular Weight | 377.52 g/mol | |

| Melting Point | 185-186 °C | |

| Appearance | Solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its primary mechanism of action revolving around the modulation of inflammatory pathways and ion channels.

Anti-inflammatory and Chondroprotective Effects

The most well-documented activity of this compound is its ability to protect the extracellular matrix (ECM) in the context of intervertebral disc degeneration (IDD). This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

In degenerative conditions, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) activate the NF-κB pathway, leading to the upregulation of matrix-degrading enzymes. This compound intervenes in this cascade, resulting in:

-

Reduced Expression of Matrix Metalloproteinase-14 (MMP-14): MMP-14 is a key enzyme responsible for the degradation of ECM components.

-

Increased Biosynthesis of Collagen II (COL2A1) and Aggrecan (ACAN): These are essential structural proteins for cartilage integrity and compressive strength.

This chondroprotective effect has been demonstrated in in vitro models using rat nucleus pulposus cells.

Analgesic Properties

Diterpenoid alkaloids, including this compound, are known for their analgesic properties. The proposed mechanism involves the inhibition of voltage-gated sodium channels (VGSCs) and delayed rectifier potassium channels, which are crucial for the transmission of pain signals. Molecular docking studies suggest that this compound interacts with the voltage-gated sodium channel NaV1.5, modulating nerve impulse propagation.

Anti-tumor Activity

This compound and other C19-diterpenoid alkaloids have demonstrated moderate anti-tumor activities against human non-small-cell lung cancer cell lines, specifically A549 and H460 cells. Structure-activity relationship (SAR) studies indicate that the C-8, C-10, and C-14 positions, along with the nitrogen atom in the alkaloid skeleton, are crucial for these effects.

Feeding Deterrent Activity

This compound has also been identified as a significant feeding deterrent against certain insect pests, such as the red flour beetle (Tribolium castaneum). This activity was discovered through bioassay-guided fractionation of Aconitum episcopale root extracts.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: In Vitro Chondroprotective Activity

| Cell Line | Treatment | This compound Concentration | Outcome | Reference |

| Rat Nucleus Pulposus Cells | TNF-α (100 ng/mL) | 1.25 µM | Significant reversal of degenerative effects | |

| Rat Nucleus Pulposus Cells | TNF-α (100 ng/mL) | 12.88 µM | Significant reversal of degenerative effects |

Table 2: Anti-tumor Activity

| Cell Lines | Activity | IC₅₀ Value Range | Reference |

| A549 and H460 (Human non-small-cell lung cancer) | Anti-tumor | 7.97 to 28.42 µM |

Table 3: Feeding Deterrent Activity

| Organism | Activity | EC₅₀ Value | Reference |

| Tribolium castaneum (Red flour beetle) | Feeding Deterrent | 395.3 ppm |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Model of Intervertebral Disc Degeneration

This protocol describes the induction of a degenerative state in rat nucleus pulposus cells and treatment with this compound to assess its protective effects.

-

Cell Culture: Rat nucleus pulposus cells are isolated and cultured in a suitable medium (e.g., RPMI 1640 with 10% FBS).

-

Induction of Degeneration: To mimic a degenerative state, cells are treated with Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 100 ng/mL.

-

This compound Treatment: Concurrently or subsequently, cells are treated with varying concentrations of this compound (e.g., 1.25 µM and 12.88 µM). A control group with no this compound treatment is also maintained.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

-

Analysis: Following incubation, the expression levels of MMP-14, collagen II, and aggrecan are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative Polymerase Chain Reaction (qPCR).

Feeding Deterrent Bioassay

This protocol outlines a method for evaluating the feeding deterrent activity of this compound against Tribolium castaneum.

-

Preparation of Test Diet: A standard diet for T. castaneum is prepared. This compound, dissolved in a suitable solvent, is mixed into the diet to achieve the desired concentrations (e.g., in ppm). A control diet with only the solvent is also prepared.

-

Bioassay Setup: A specified number of adult T. castaneum beetles are placed in a container with a pre-weighed amount of the treated or control diet.

-

Incubation: The containers are maintained under controlled environmental conditions (temperature and humidity) for a set period.

-

Data Collection: After the incubation period, the amount of diet consumed is measured.

-

Calculation of EC₅₀: The half-maximal effective concentration (EC₅₀), the concentration that deters feeding by 50%, is calculated from the dose-response data.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Signaling Pathway of this compound in Chondroprotection

References

The Diterpene Alkaloid Karacoline: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karacoline is a C19-diterpenoid alkaloid found within the plant kingdom, specifically in species of the genus Aconitum. Diterpenoid alkaloids are a class of structurally complex natural products known for their wide range of biological activities, from potent toxicity to significant therapeutic effects. This guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an examination of its known biological signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from several species of the genus Aconitum, which is a member of the Ranunculaceae family. These herbaceous plants are predominantly found in the mountainous regions of the Northern Hemisphere. The primary documented botanical sources of this compound are:

The roots and tubers of these plants are the primary plant parts used for the isolation of this compound and other diterpenoid alkaloids. It is important to note that Aconitum species are notoriously toxic due to their high alkaloid content, and handling of these plant materials should be conducted with extreme caution.

Quantitative Analysis of this compound and Related Alkaloids

Precise quantitative data for this compound content across different Aconitum species is not extensively documented in the available literature. However, some studies provide insights into its abundance relative to other alkaloids. For instance, in Aconitum karacolicum, this compound is considered a major alkaloidal component. One study on Aconitum carmichaeli reported the isolation of 12 mg of this compound, though the initial quantity of plant material was not specified, precluding a yield calculation.[1]

To provide a comparative context, the following table summarizes the quantitative data available for other major diterpenoid alkaloids found in the same Aconitum species known to contain this compound. These values can vary significantly based on the plant's geographic origin, harvesting time, and the analytical methods employed.

| Plant Species | Alkaloid | Concentration / Yield | Method of Analysis | Reference |

| Aconitum carmichaeli | Aconitine | 0.31 mg/g | HPLC-MS/MS | [3] |

| Mesaconitine | 1.32 mg/g | HPLC-MS/MS | [3] | |

| Hypaconitine | 0.18 mg/g | HPLC-MS/MS | ||

| Aconitum kusnezoffii | Aconitine | Varies | HPLC/UPLC-MS | |

| Mesaconitine | Varies | HPLC/UPLC-MS | ||

| Hypaconitine | Varies | HPLC/UPLC-MS | ||

| Aconitum karacolicum | Aconitine | ~0.8-1% | Not specified |

Note: The lack of specific quantitative data for this compound highlights an area for future research. The development of validated analytical methods, such as HPLC-MS/MS, for the quantification of this compound is crucial for the standardization of extracts and the advancement of pharmacological studies.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Aconitum species generally involves a multi-step process of extraction and chromatographic purification. Below is a synthesized, detailed protocol based on established methods for diterpenoid alkaloid isolation.

Extraction of Total Alkaloids

-

Plant Material Preparation: Air-dried and powdered roots of the selected Aconitum species are used as the starting material.

-

Alkalinization and Extraction:

-

The powdered plant material (e.g., 1 kg) is moistened with an aqueous ammonia (B1221849) solution (e.g., 5-10%) and allowed to stand for a few hours. This process liberates the free alkaloid bases from their salt forms within the plant tissue.

-

The alkalinized material is then subjected to extraction with an organic solvent. Common solvents for this purpose include 95-96% ethanol (B145695) or a chloroform (B151607)/methanol (B129727) mixture. The extraction can be performed by maceration, percolation, or Soxhlet extraction. For efficient extraction, the process is typically repeated three times.

-

The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or sulfuric acid).

-

This acidic solution is then washed with a non-polar organic solvent, such as diethyl ether or hexane, to remove neutral and acidic impurities, which will remain in the organic phase.

-

The acidic aqueous phase, containing the protonated alkaloids, is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of 9-10.

-

The free alkaloid bases are then extracted from the alkaline aqueous solution using a water-immiscible organic solvent, such as chloroform or dichloromethane. This extraction is typically performed multiple times to ensure complete recovery of the alkaloids.

-

The combined organic extracts are then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total alkaloid fraction.

-

Chromatographic Purification of this compound

-

Column Chromatography:

-

The total alkaloid fraction is subjected to column chromatography on silica (B1680970) gel or alumina.

-

A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being gradually increased.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 95:5 v/v) and a suitable visualization agent (e.g., Dragendorff's reagent).

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Further Purification:

-

Fractions enriched with this compound may require further purification steps. This can be achieved through repeated column chromatography, preparative TLC, or more advanced techniques like counter-current chromatography.

-

For instance, a study on Aconitum carmichaeli utilized a silica gel column with a dichloromethane-methanol gradient to yield a fraction containing this compound, which was then further purified.

-

The following diagram illustrates a general workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Recent pharmacological studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound. A significant finding is its role in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

In the context of intervertebral disc degeneration, Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that promotes the degradation of the extracellular matrix. TNF-α achieves this, in part, by activating the NF-κB signaling pathway. This compound has been shown to counteract the effects of TNF-α by inhibiting this pathway.

The canonical NF-κB signaling cascade involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the p50/p65 NF-κB dimer. The liberated NF-κB dimer then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes, including those encoding matrix metalloproteinases (MMPs), such as MMP-14. MMPs are enzymes that degrade components of the extracellular matrix, like collagen and aggrecan.

This compound has been demonstrated to inhibit the TNF-α-induced activation of the NF-κB pathway. This inhibition leads to a downstream cascade of effects, including:

-

Reduced expression of MMP-14: By inhibiting NF-κB, this compound prevents the upregulation of MMP-14 gene expression, thus reducing the enzymatic degradation of the extracellular matrix.

-

Increased expression of Collagen II and Aggrecan: Consequently, the levels of key extracellular matrix components, collagen II and aggrecan, are preserved or even increased.

The following diagram illustrates the inhibitory effect of this compound on the TNF-α-induced NF-κB signaling pathway.

Conclusion

This compound, a diterpene alkaloid from Aconitum species, presents an interesting subject for phytochemical and pharmacological research. While its natural sources have been identified, there is a clear need for more extensive quantitative analysis to establish a reliable profile of its concentration in various plant species. The outlined isolation protocols provide a solid foundation for obtaining pure this compound for further studies. The elucidation of its inhibitory activity on the NF-κB signaling pathway opens avenues for investigating its therapeutic potential in inflammatory conditions and diseases involving extracellular matrix degradation. Further research into the specific molecular interactions of this compound with components of the NF-κB pathway will be crucial for a comprehensive understanding of its mechanism of action and for the development of potential therapeutic applications.

References

Karacoline: A Diterpenoid Alkaloid from Traditional Chinese Medicine with Therapeutic Potential for Intervertebral Disc Degeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract